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molecular formula C19H17BrCl2N2O B8387566 5-(4-bromophenoxymethyl)-1-(2,6-dichlorophenyl)-3-isopropyl-1H-pyrazole

5-(4-bromophenoxymethyl)-1-(2,6-dichlorophenyl)-3-isopropyl-1H-pyrazole

Cat. No. B8387566
M. Wt: 440.2 g/mol
InChI Key: IUWVFUWUKOIKMC-UHFFFAOYSA-N
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Patent
US07998995B2

Procedure details

Into a 25 mL flask was added 527 mg (1.16 mmol) of 2-[5-(4-bromophenoxymethyl)-1 (2,6-dichlorophenyl)-1H-pyrazol-3-yl]-propan-2-ol, 278 μL (1.74 mmol) Triethylsilane and 2 mL of Trifluoroacetic acid. After 1 h the crude reaction was concentrated in vacuo, washed into a separatory funnel with ethyl acetate and NaHCO3. The ethyl acetate was separated, washed with brine, dried (Na2SO4), and concentrated in vacuo to afford 5-(4-bromophenoxymethyl)-1-(2,6-dichlorophenyl)-3-isopropyl-1H-pyrazole as an off white solid (450 mg, 99%); 1H NMR (400 MHz, CDCl3): δ 7.42 (m, 1H), 7.41 (s, 1H), 7.33 (m, 1H), 7.31 (d J=9.1 Hz 2H), 6.67 (d J=9.1 Hz 2H), 6.36 (s, 1H), 4.82 (s, 2H), 4.43 (q, J=7.07 Hz 2H), 1.58 (s, 6H), MS (ES): 439 [M+H]+.
Name
2-[5-(4-bromophenoxymethyl)-1 (2,6-dichlorophenyl)-1H-pyrazol-3-yl]-propan-2-ol
Quantity
527 mg
Type
reactant
Reaction Step One
Quantity
278 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:26]=[CH:25][C:5]([O:6][CH2:7][C:8]2[N:12]([C:13]3[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][C:14]=3[Cl:20])[N:11]=[C:10]([C:21](O)([CH3:23])[CH3:22])[CH:9]=2)=[CH:4][CH:3]=1.C([SiH](CC)CC)C.FC(F)(F)C(O)=O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH2:7][C:8]2[N:12]([C:13]3[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][C:14]=3[Cl:20])[N:11]=[C:10]([CH:21]([CH3:23])[CH3:22])[CH:9]=2)=[CH:25][CH:26]=1

Inputs

Step One
Name
2-[5-(4-bromophenoxymethyl)-1 (2,6-dichlorophenyl)-1H-pyrazol-3-yl]-propan-2-ol
Quantity
527 mg
Type
reactant
Smiles
BrC1=CC=C(OCC2=CC(=NN2C2=C(C=CC=C2Cl)Cl)C(C)(C)O)C=C1
Name
Quantity
278 μL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 h the crude reaction
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
WASH
Type
WASH
Details
washed into a separatory funnel with ethyl acetate and NaHCO3
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(OCC2=CC(=NN2C2=C(C=CC=C2Cl)Cl)C(C)C)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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